Metal Ion Coordination: Differentiated Binding Affinity for Copper(II) in Enzyme Inhibition
This compound functions as a ligand, and its interaction with metal ions is crucial for certain biological activities. While a direct, head-to-head comparison for the specific compound is not available in the identified primary literature, a closely related analog with a 2-substituted pyridine ring, 5-(2-(phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol, has been studied for its copper(II)-chelating ability. [1] This class-level inference provides a quantitative benchmark: a potent 1,3,4-oxadiazole-2-thiol derivative (Compound 2f) inhibited tyrosinase with an IC50 of 17.7 μM, demonstrating superior activity compared to the standard kojic acid (IC50 = 47.7 μM). [2] This suggests that the 5-(Pyridin-3-yl) variant possesses a chemical scaffold inherently capable of strong, quantifiable copper(II) chelation and subsequent enzyme inhibition.
| Evidence Dimension | Tyrosinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured, inferred from class scaffold |
| Comparator Or Baseline | 1,3,4-oxadiazole-2-thiol analog (Compound 2f) IC50 = 17.7 ± 0.21 μM |
| Quantified Difference | Compound 2f is 2.7-fold more potent than the standard inhibitor, kojic acid (IC50 = 47.7 ± 0.49 μM). |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This establishes a class-level precedent for strong Cu2+ chelation, a key mechanism for applications in anti-browning agents and metalloenzyme inhibitor development.
- [1] Zabiulla, et al. (2020). Microwave-Assisted Synthesis, Biological Evaluation, and Computational Insights of Novel S-Substituted 5-(2-(Phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol Derivatives as Multitarget Antitubercular, Antioxidant, Antiprotozoal and Antimicrobial Agents. Journal of Molecular Structure. View Source
- [2] Liu, J., et al. (2025). Inhibition of enzymatic browning in fresh-cut potatoes by 1,3,4-oxadiazole-2-thiol analogs and elucidation of their tyrosinase inhibition mechanism. Food Chemistry, 492(3), 145632. View Source
